molecular formula C7H16IN3 B14440694 2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide CAS No. 75985-07-8

2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide

Cat. No.: B14440694
CAS No.: 75985-07-8
M. Wt: 269.13 g/mol
InChI Key: ZWPLOULQRWGIQA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide is a chemical compound with a unique structure that includes a cyanoethyl group and a tetramethylhydrazinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide typically involves the reaction of tetramethylhydrazine with 2-cyanoethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The use of solid-phase synthesis techniques can be advantageous in this context, as they allow for the efficient production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide involves its ability to form stable bonds with various substrates. The cyanoethyl group acts as a reactive site for nucleophilic attack, while the tetramethylhydrazinium core provides stability and reactivity. This allows the compound to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide apart is its unique combination of a cyanoethyl group and a tetramethylhydrazinium core. This structure provides both stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry .

Properties

CAS No.

75985-07-8

Molecular Formula

C7H16IN3

Molecular Weight

269.13 g/mol

IUPAC Name

[2-cyanoethyl(methyl)amino]-trimethylazanium;iodide

InChI

InChI=1S/C7H16N3.HI/c1-9(7-5-6-8)10(2,3)4;/h5,7H2,1-4H3;1H/q+1;/p-1

InChI Key

ZWPLOULQRWGIQA-UHFFFAOYSA-M

Canonical SMILES

CN(CCC#N)[N+](C)(C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.